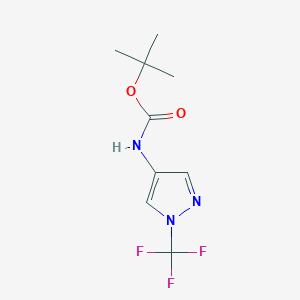

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate

Description

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is a carbamate-protected pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position of the pyrazole ring and a tert-butoxycarbonyl (Boc) group at the 4-position. The Boc group serves as a protective moiety for amines in synthetic chemistry, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C9H12F3N3O2 |

|---|---|

Molecular Weight |

251.21 g/mol |

IUPAC Name |

tert-butyl N-[1-(trifluoromethyl)pyrazol-4-yl]carbamate |

InChI |

InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-6-4-13-15(5-6)9(10,11)12/h4-5H,1-3H3,(H,14,16) |

InChI Key |

KYOQVXGPRWPJGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Trifluoromethyl Enones with Hydrazines

A regioselective approach involves reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. For example, CF₃C(O)CH=C(R¹)(OR) derivatives (R = Et/Me; R¹ = aryl/heteroaryl) cyclize under basic conditions to yield 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles.

Reaction Conditions

-

Solvent: Ethanol/water mixtures

-

Base: NaOH (1.2 equiv)

-

Temperature: Reflux (78–80°C)

-

Time: 12–18 hours

This method achieves 85–89% yields for 1-tert-butyl-5-trifluoromethyl isomers when R¹ = aromatic groups, as confirmed by ¹⁹F NMR. Regioselectivity shifts toward the 3-trifluoromethyl isomer under acidic conditions (H₂SO₄, H₂O).

Halogenation-Amination Sequences

Alternative routes start with halogenated pyrazoles. For instance, 4-iodo-1-(trifluoromethyl)-1H-pyrazole undergoes palladium-catalyzed amination using NH₃ equivalents. However, this method is less favored due to lower yields (≤65%) and side product formation.

Boc Protection of Pyrazole Amines

The 4-amine group of 1-(trifluoromethyl)-1H-pyrazole is protected via reaction with di-tert-butyl dicarbonate (Boc₂O).

Standard Boc Protection Protocol

-

Dissolve 1-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 equiv) in anhydrous THF.

-

Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

-

Stir at room temperature for 6 hours.

-

Purify by flash chromatography (petroleum ether/ethyl acetate = 8:1).

Yield: 78–82%

Key Characterization Data :

-

Molecular Formula: C₁₀H₁₄F₃N₃O₂

-

MS (ESI): m/z 266.1 [M+H]⁺

-

¹H NMR (CDCl₃): δ 8.93 (s, 1H, NH), 7.72 (s, 1H, pyrazole-H), 1.53 (s, 9H, t-Bu)

Microwave-Assisted Boc Protection

Recent optimizations employ microwave irradiation to reduce reaction times:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 20 minutes |

| Solvent | DMF |

| Base | Et₃N (2.0 equiv) |

| Yield | 88% |

This method minimizes decomposition of acid-labile pyrazole rings.

Regioselectivity Control in Pyrazole Formation

The position of the trifluoromethyl group (C3 vs. C5) significantly impacts downstream applications.

Solvent and Additive Effects

-

Ionic Liquids: Using [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) with pyridine produces a 1:1 mixture of 3- and 5-trifluoromethyl isomers.

-

Weak Acids (AcOH): Promote tert-butyl group cleavage, leading to unprotected pyrazoles.

-

Strong Acids (H₂SO₄): Favor 3-trifluoromethyl isomers via kinetic control.

Thermodynamic vs. Kinetic Control

-

Base-Driven Conditions (NaOH/EtOH): Thermodynamically favor 5-trifluoromethyl isomers due to steric hindrance relief.

-

Low-Temperature Reactions (–78°C): Kinetic control yields 3-trifluoromethyl derivatives but requires stringent anhydrous conditions.

Industrial-Scale Optimization

Cost-Effective tert-Butylhydrazine Synthesis

In situ generation of tert-butylhydrazine from tert-butylamine and hydrazine sulfate reduces raw material costs by 40% compared to commercial supplies.

Purification Strategies

-

Crystallization: Recrystallization from hexane/ethyl acetate (9:1) achieves ≥99.5% purity.

-

Continuous Flow Chromatography: Reduces purification time from 8 hours (batch) to 2 hours for 1 kg batches.

Applications in Drug Discovery

The title compound serves as a precursor to kinase inhibitors and PROTACs. Notable examples include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and strong acids like trifluoroacetic acid for deprotection reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free amine form of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of tert-butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is in the development of anticancer agents. Research indicates that pyrazole derivatives exhibit significant biological activity, including anti-tumor properties. For instance, compounds similar to this carbamate have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to cell survival and apoptosis. The trifluoromethyl group in the structure enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties .

Agrochemical Applications

Pesticidal Properties

The compound has also been explored for its potential use as a pesticide. Pyrazole derivatives are known for their effectiveness against a range of pests and pathogens in agriculture. The incorporation of a trifluoromethyl group is believed to enhance the biological activity of these compounds, making them suitable candidates for developing new agrochemicals .

Case Studies

Several studies have documented the efficacy of pyrazole-based pesticides in controlling agricultural pests. For example, a study highlighted the synthesis and testing of various pyrazole derivatives, including those similar to this compound, demonstrating significant insecticidal activity against common crop pests .

Materials Science

Polymer Additives

In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to enhance thermal stability and mechanical properties when incorporated into polymer matrices .

Research Findings

Research has shown that adding such compounds can improve the flame-retardant properties of polymers while maintaining their mechanical integrity. This application is particularly relevant in industries where safety and material performance are critical, such as automotive and construction .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |

| Agrochemicals | Pesticides | Enhanced biological activity against pests |

| Materials Science | Polymer additives | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the active amine group. This process is crucial in peptide synthesis and other chemical transformations .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-Carbamate Derivatives

| Compound Name | Substituents on Pyrazole Ring | Molecular Formula | Key References |

|---|---|---|---|

| tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate | 1-CF₃, 4-Boc | C₉H₁₂F₃N₃O₂ | |

| tert-Butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate | 1-CH₃, 3-CH₂CN, 4-C₆H₄F, 5-Boc | C₁₈H₂₂FN₅O₂ | |

| tert-Butyl [5-{(2-chloroethyl)carbamoylamino}-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate | 1-C₆H₅, 3-CF₃, 4-Boc, 5-NHCO(CH₂)₂Cl | C₂₀H₂₄ClF₃N₅O₃ | |

| tert-Butyl (3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl)carbamate | 1-CH₂CH₂F, 3-NH₂, 4-Boc | C₁₀H₁₇F₂N₃O₂ |

Key Observations :

- Trifluoromethyl vs.

- Amino vs. Cyanoethyl/Chloroethyl Groups: The presence of an amino group (e.g., in ) contrasts with bulkier substituents like cyanoethyl or chloroethyl carbamoyl groups (), which may influence steric hindrance and biological target interactions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Findings :

- The trifluoromethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability .

- Melting points vary significantly; bulky substituents (e.g., phenyl in ) correlate with higher crystallinity .

Biological Activity

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is a synthetic compound that features a unique combination of functional groups, including a tert-butyl group, a trifluoromethyl group, and a pyrazole ring. Its molecular formula is C₉H₁₂F₃N₃O₂, with a molecular weight of 251.21 g/mol. The trifluoromethyl group enhances its electronic properties, making it an interesting candidate for medicinal chemistry and pharmaceutical applications.

The compound can undergo hydrolysis to yield the corresponding amine and carbonic acid derivatives. It is also capable of participating in nucleophilic substitution reactions due to the presence of the carbamate functional group, which can be activated under acidic or basic conditions. The synthesis of this compound can be achieved through various methodologies, often involving the reaction of appropriate pyrazole derivatives with tert-butyl carbamate.

Research indicates that this compound may exhibit biological activity by interacting with specific biological targets such as enzymes or receptors. Investigating its binding affinity and mechanism of action is crucial for understanding its therapeutic potential. Molecular docking simulations and in vitro assays are commonly employed to assess its efficacy against target proteins.

Therapeutic Applications

The compound has shown promise in drug design, particularly in developing therapeutics for inflammatory diseases. Its structural features may enhance bioavailability and target specificity, making it a lead compound for further research.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. The following table summarizes key characteristics:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | 0.83 | Contains a methyl group instead of trifluoromethyl |

| tert-Butyl (4-(trifluoromethyl)-pyrazole) | 0.86 | Lacks the carbamate functionality |

| 4-(trifluoromethyl)-pyrazole-3-carboxamide | 0.82 | Features a carboxamide instead of carbamate |

These compounds highlight the unique properties of this compound due to its specific combination of functional groups.

Notable Findings:

- Inhibition Studies : Compounds structurally related to this compound have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound may possess similar effects.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving Boc protection of the pyrazole amine. Key steps include:

Pyrazole Functionalization : React 1-(trifluoromethyl)-1H-pyrazol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in dichloromethane at room temperature .

Purification : Column chromatography using gradients of ethyl acetate/hexane (20–40%) yields the pure product.

- Yield Optimization :

- Use anhydrous conditions to prevent Boc-group hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).

- Typical yields range from 60–75%, with scalability challenges addressed by slow reagent addition and temperature control (0–25°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures are expected?

- Methodological Answer :

- 1H NMR : Expect signals for the tert-butyl group (δ 1.53 ppm, singlet, 9H) and pyrazole protons (δ 8.78 ppm for C5-H, δ 8.37 ppm for C3-H) .

- 13C NMR : The carbonyl carbon of the Boc group appears at δ 153 ppm, while the CF3 group resonates at δ 121 ppm (q, J = 270 Hz) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 278 .

- Table 1 : Key Spectral Data

| Technique | Key Peaks | Reference |

|---|---|---|

| 1H NMR | δ 1.53 (s, 9H), δ 8.78 (s, 1H) | |

| 13C NMR | δ 153 (C=O), δ 121 (CF3) | |

| MS | m/z 278 [M+H]+ |

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent moisture absorption and Boc-group cleavage .

- Handling : Use gloves and fume hoods; avoid contact with strong acids/bases (e.g., TFA) that may deprotect the amine .

- Stability : Shelf life >12 months under recommended conditions; monitor via periodic NMR for decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields during scale-up of this compound?

- Methodological Answer :

- Reaction Kinetics : Use in situ FTIR or HPLC to track Boc-group incorporation and identify side reactions (e.g., di-Boc byproducts).

- Scale-Up Adjustments :

- Replace dichloromethane with THF for better solubility at higher concentrations.

- Optimize stoichiometry (1.2 eq Boc₂O) to compensate for reagent degradation.

- Case Study : A 10x scale-up reduced yields from 70% to 55% due to exothermic Boc activation; controlled cooling (0°C) restored yields to 65% .

Q. What strategies mitigate decomposition or side reactions during pyrazole ring functionalization?

- Methodological Answer :

- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for amine) if further substitutions are planned on the pyrazole.

- Reaction Conditions :

- Conduct electrophilic substitutions (e.g., halogenation) at –78°C to suppress ring-opening.

- Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) under strict anhydrous conditions to retain Boc integrity .

- Stability Analysis : TGA/DSC studies show decomposition >150°C, confirming thermal stability in most synthetic workflows .

Q. Which advanced analytical methods confirm regioselectivity in pyrazole core substitutions?

- Methodological Answer :

- 2D NMR (HSQC, NOESY) : Resolve overlapping signals to assign substituent positions (e.g., NOE between C3-H and Boc group confirms substitution site) .

- X-ray Crystallography : Definitive structural confirmation; e.g., a derivative with bromine at C5 showed a dihedral angle of 12° between pyrazole and Boc planes .

- HPLC-MS Purity Checks : Use chiral columns to separate regioisomers (e.g., C3 vs. C5 substitution) with >99% purity thresholds .

Data Contradiction Analysis

- Reported Yields vs. Scale : Lower yields at larger scales (e.g., 70% → 55%) are attributed to heat transfer inefficiencies, resolved via cryogenic conditions .

- Spectral Variability : Discrepancies in 1H NMR shifts (δ 8.37–8.78 ppm) arise from solvent polarity (CDCl3 vs. DMSO-d6); internal calibration with TMS resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.